Rifamycin, 3-((2-aminoethyl)thio)-

Description

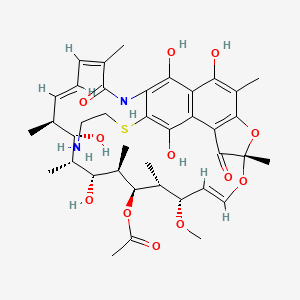

Rifamycin, 3-((2-aminoethyl)thio)-, is a semisynthetic derivative of the rifamycin class, a group of ansamycin antibiotics derived from Amycolatopsis rifamycinica. Rifamycins are characterized by a naphthoquinone core fused to a long aliphatic ansa chain, which enables binding to bacterial RNA polymerase (RNAP) and inhibition of transcription . The 3-((2-aminoethyl)thio)- modification introduces a sulfur-containing side chain at the C3 position, likely altering pharmacokinetic properties, target affinity, or solubility compared to parent compounds.

Properties

CAS No. |

13724-90-8 |

|---|---|

Molecular Formula |

C39H52N2O12S |

Molecular Weight |

772.9 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-(2-aminoethylsulfanyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |

InChI |

InChI=1S/C39H52N2O12S/c1-17-11-10-12-18(2)38(49)41-28-32(46)26-25(33(47)36(28)54-16-14-40)27-35(22(6)31(26)45)53-39(8,37(27)48)51-15-13-24(50-9)19(3)34(52-23(7)42)21(5)30(44)20(4)29(17)43/h10-13,15,17,19-21,24,29-30,34,43-47H,14,16,40H2,1-9H3,(H,41,49)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,39-/m0/s1 |

InChI Key |

CDTZUJGBFABJDP-RHGWMRLMSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifamycin, 3-((2-aminoethyl)thio)- typically involves the modification of the rifamycin core structure. One common method involves the reaction of rifamycin S with 2-aminoethanethiol under specific conditions to introduce the 2-aminoethylthio group . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran, and may require the use of catalysts or other reagents to facilitate the reaction .

Industrial Production Methods

Industrial production of Rifamycin, 3-((2-aminoethyl)thio)- often involves continuous flow synthesis techniques to improve efficiency and yield. This method allows for better control of reaction conditions and reduces the overall cost of production . The process typically includes multiple reaction steps and purification stages to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Rifamycin, 3-((2-aminoethyl)thio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the rifamycin core.

Substitution: The 2-aminoethylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Rifamycin, 3-((2-aminoethyl)thio)- has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other rifamycin derivatives.

Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

Rifamycin, 3-((2-aminoethyl)thio)- exerts its effects by inhibiting bacterial RNA polymerase, an enzyme essential for the transcription of bacterial DNA into RNA . This inhibition prevents the synthesis of essential proteins, leading to the death of the bacterial cell . The compound specifically targets the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .

Comparison with Similar Compounds

Rifampin (Rifamycin SV derivative)

- Structure: Rifampin features a hydrazone group at the C3/C4 positions instead of the 2-aminoethylthio moiety.

- Mechanism : Binds to the β-subunit of RNAP, blocking transcription initiation.

- Activity : Broad-spectrum against Mycobacterium tuberculosis (MTB), Staphylococcus aureus, and Gram-negative bacteria.

- Research Finding : Rifampin-resistant strains often carry mutations in the rpoB gene (RNAP β-subunit), a common issue across rifamycins .

Geldanamycin

- Structure: A benzoquinone ansamycin lacking the naphthoquinone core but sharing the ansa chain architecture.

- Mechanism : Inhibits Hsp90 chaperone protein, disrupting oncogenic protein folding (unrelated to RNAP inhibition).

- Activity : Anticancer and antifungal properties.

- Research Finding : Like rifamycin, geldanamycin’s biosynthetic pathway utilizes a flexible loading module for starter-unit diversity, enabling structural analogs .

2-Aminothiazole Derivatives (Non-rifamycin)

- Structure: Contain a thiazole ring with an amino group, distinct from rifamycin’s ansa structure.

- Mechanism : Variable; some inhibit mycobacterial enzymes (e.g., InhA in MTB).

- Activity: Select compounds (e.g., N-[(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides) show antitubercular activity comparable to rifampin .

Comparative Data Table

Detailed Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.